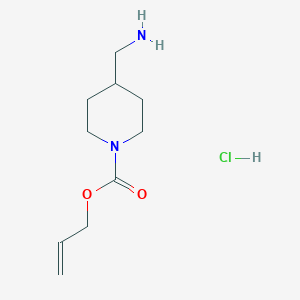
5-Bromo-1-Boc-6-fluoro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-Boc-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-Boc-6-fluoro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Nitration: Starting with a suitable aromatic compound, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine undergoes cyclization to form the indazole ring.
Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine atoms at specific positions on the indazole ring.
Protection: Finally, the Boc protecting group is introduced to protect the nitrogen atom in the indazole ring.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-Boc-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted indazoles can be formed.
Deprotected Amine: Removal of the Boc group yields 5-Bromo-6-fluoro-1H-indazole.
Coupled Products: Complex molecules with extended carbon chains or aromatic systems.
Applications De Recherche Scientifique
5-Bromo-1-Boc-6-fluoro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-Boc-6-fluoro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets. The Boc group can be removed to expose the active amine, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-fluoro-1H-indazole: Lacks the Boc protecting group.
6-Fluoro-1H-indazole-5-carboxylic acid: Contains a carboxylic acid group instead of bromine.
Methyl 6-fluoro-1H-indazole-5-carboxylate: Contains a methyl ester group.
Uniqueness
5-Bromo-1-Boc-6-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, as well as the Boc protecting group
Propriétés
Formule moléculaire |
C12H12BrFN2O2 |
|---|---|
Poids moléculaire |
315.14 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,1-3H3 |
Clé InChI |
DIQAFIWUICXWOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)





![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)




![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)

